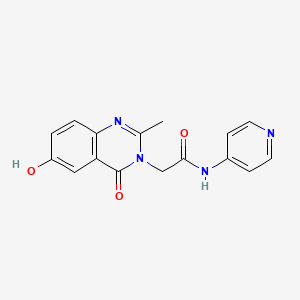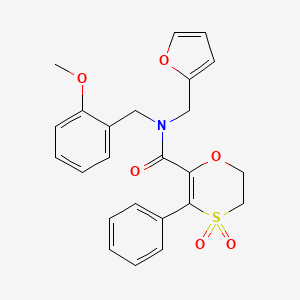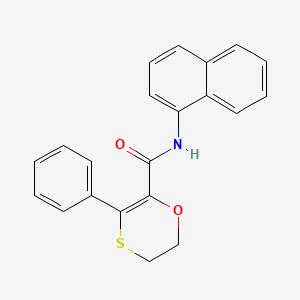![molecular formula C23H27N7O2 B15104330 1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104330.png)
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is of particular interest due to its potential pharmacological activities.
Métodos De Preparación
The synthesis of 1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH . The resulting intermediate is then coupled with piperidine derivatives under appropriate conditions to form the final compound.
Análisis De Reacciones Químicas
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring, leading to different biological properties.
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazines: These compounds are structurally similar but have a thiadiazine ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific triazolo[4,3-b]pyridazine core, which imparts distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C23H27N7O2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
1-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N7O2/c24-21(31)16-8-14-29(15-9-16)23(32)18-10-12-28(13-11-18)20-7-6-19-25-26-22(30(19)27-20)17-4-2-1-3-5-17/h1-7,16,18H,8-15H2,(H2,24,31) |
Clave InChI |
JQAZPTDYDMNOIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCC(CC2)C(=O)N)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104247.png)
![N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15104254.png)
![N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B15104272.png)
![4-oxo-N-(pyridin-3-ylmethyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B15104277.png)
![methyl (7-hydroxy-4-methyl-2-oxo-8-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B15104293.png)
![3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B15104298.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15104316.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B15104327.png)

![2-(2-methoxyethyl)-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B15104339.png)
![[4-(methylsulfonyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B15104346.png)
![3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)
